{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
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Overview
Description
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a chlorophenyl group, a carbamoyl group, and a trimethoxybenzoate group, making it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various cellular and molecular structures, playing significant roles in biochemical processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, inhibiting or promoting certain biochemical reactions, or altering the physical properties of cellular structures .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, such as altering gene expression, modulating signal transduction pathways, or affecting cellular morphology .
Action Environment
The action, efficacy, and stability of “{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or ions, temperature, and the specific characteristics of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common synthetic route involves the following steps:
Preparation of 2-Chlorobenzylamine: This can be achieved by the reduction of 2-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Carbamoyl Intermediate: The 2-chlorobenzylamine is then reacted with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.
Coupling with 3,4,5-Trimethoxybenzoic Acid: The carbamoyl chloride is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- {[(2-Fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
- {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
Uniqueness
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorophenyl group may enhance the compound’s reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYAFECNRSZTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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